An In-depth Technical Guide to 5-Hexylthiophene-2-carbaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Hexylthiophene-2-carbaldehyde: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 5-Hexylthiophene-2-carbaldehyde, a critical heterocyclic building block in the field of organic electronics and materials science. Addressed to researchers, chemists, and drug development professionals, this document details the compound's physicochemical properties, presents a robust synthesis protocol with mechanistic insights, and explores its primary applications. Emphasis is placed on its role as a precursor to high-performance conjugated polymers for electronic devices. The guide includes detailed experimental procedures, spectroscopic analysis, and essential safety information, grounded in authoritative references.
Compound Identification and Core Properties
5-Hexylthiophene-2-carbaldehyde is an alkylated thiophene derivative featuring a reactive aldehyde functional group. The hexyl chain imparts solubility in common organic solvents, a crucial feature for solution-processable fabrication of organic electronic devices. Its chemical structure combines the electron-rich nature of the thiophene ring with the versatile reactivity of the formyl group, making it a valuable synthon.
Chemical Structure:
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IUPAC Name: 5-hexylthiophene-2-carbaldehyde
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CAS Number: 100943-46-2[1]
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Molecular Formula: C₁₁H₁₆OS[1]
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SMILES: CCCCCCC1=CC=C(S1)C=O[1]
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InChI Key: VWCAHBARARIQLV-UHFFFAOYSA-N[2]
Physicochemical Data
The following table summarizes the key physical and chemical properties of the title compound.
| Property | Value | Source(s) |
| Molecular Weight | 196.31 g/mol | [1] |
| Appearance | Pale yellow to orange liquid | [3] |
| Density | 1.017 g/mL at 25 °C | [1] |
| Boiling Point | 294.9 ± 28.0 °C at 760 mmHg | [4] |
| Flash Point | 110 °C | [1] |
| Solubility | Soluble in most organic solvents (e.g., chloroform, THF, toluene); slightly soluble in water. | [5][6] |
| logP (Predicted) | 4.2 - 4.58 | [2][7] |
Synthesis and Mechanistic Insight
The most common and efficient method for synthesizing 5-Hexylthiophene-2-carbaldehyde is the Vilsmeier-Haack reaction . This reaction is a cornerstone of organic chemistry for the formylation of electron-rich aromatic and heterocyclic compounds.[8][9] The hexyl-substituted thiophene ring is sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent.
The Vilsmeier-Haack Reaction Mechanism
The reaction proceeds in two main stages:
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Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphoryl chloride (POCl₃). This forms a tetrahedral intermediate which then eliminates a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[10]
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Electrophilic Aromatic Substitution: The electron-rich 2-hexylthiophene attacks the carbon of the Vilsmeier reagent. The substitution occurs preferentially at the C5 position due to electronic activation from the sulfur atom and the directing effect of the C2-hexyl group. A subsequent loss of a proton restores aromaticity.
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Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product, 5-Hexylthiophene-2-carbaldehyde.[8]
Caption: The Vilsmeier-Haack reaction mechanism for formylation.
Detailed Laboratory Synthesis Protocol
This protocol is adapted from established procedures for the formylation of 2-hexylthiophene.[11]
Materials:
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2-Hexylthiophene
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Chloroform (CHCl₃)
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Deionized water
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Calcium chloride (CaCl₂), anhydrous
Procedure:
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Reagent Preparation: In a 3 L four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 173.7 g (2.38 mol) of anhydrous DMF. Cool the flask to 5 °C in an ice bath.
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Vilsmeier Reagent Formation: Add 201.4 g (1.31 mol) of POCl₃ dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for 30 minutes at this temperature.
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Addition of Substrate: Add 200 g (1.19 mol) of 2-hexylthiophene dropwise to the mixture over 10 minutes at room temperature.
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Reaction: Stir the reaction mixture for 1.5 hours at room temperature, then increase the temperature to 60 °C and continue stirring for an additional 2 hours.
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Workup and Extraction: After the reaction is complete, carefully pour the mixture into 5 L of iced water. Transfer the aqueous mixture to a large separatory funnel and extract three times with 2 L of chloroform each time.
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Washing: Combine the organic layers and wash six times with 2 L of water each time to remove residual DMF.
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Drying and Isolation: Dry the organic layer over anhydrous CaCl₂, filter, and remove the solvent by rotary evaporation.
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Purification: Purify the crude product by reduced-pressure distillation under a nitrogen atmosphere to yield the final product (typical yield: ~85%).[11]
Caption: General workflow for the synthesis of the title compound.
Spectroscopic and Analytical Profile
Characterization is essential to confirm the structure and purity of the synthesized compound. Below are the expected spectroscopic data based on its structure and data from analogous compounds.[3][12]
¹H and ¹³C NMR Spectroscopy
Solvent: CDCl₃
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| Aldehyde | ~9.80 | s | 1H | -CHO |
| Thiophene H4 | ~7.60 | d | 1H | Thiophene CH |
| Thiophene H3 | ~6.90 | d | 1H | Thiophene CH |
| α-Methylene | ~2.85 | t | 2H | -CH₂ -(CH₂)₄CH₃ |
| Alkyl Chain | ~1.70, ~1.35 | m | 8H | -(CH₂)₄- |
| Terminal Methyl | ~0.90 | t | 3H | -CH₃ |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Carbonyl | ~182.5 | C HO |
| Thiophene C5 | ~158.0 | C -Hexyl |
| Thiophene C2 | ~144.0 | C -CHO |
| Thiophene C4 | ~136.0 | Thiophene C H |
| Thiophene C3 | ~126.0 | Thiophene C H |
| α-Methylene | ~31.5 | C H₂-Thiophene |
| Alkyl Chain | ~31.0, 29.0, 22.5 | -(C H₂)₄- |
| Terminal Methyl | ~14.0 | -C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~3100 | Medium | =C-H stretch (Thiophene ring) |
| 2955, 2925, 2855 | Strong | C-H stretch (Hexyl chain) |
| ~2820, ~2720 | Medium | C-H stretch (Fermi doublet for aldehyde) |
| ~1670 | Strong | C=O stretch (conjugated aldehyde)[13] |
| ~1460 | Medium | C=C stretch (Thiophene ring) |
Mass Spectrometry (MS)
Technique: Electron Ionization (EI)
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Molecular Ion (M⁺): m/z = 196.1 (Calculated: 196.09)[2]
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Key Fragments: m/z = 195 ([M-H]⁺), 167 ([M-C₂H₅]⁺), 139 ([M-C₄H₉]⁺, McLafferty rearrangement), 125 ([M-C₅H₁₁]⁺), 111 (Thiophene-CHO⁺).
Chemical Reactivity and Applications
The utility of 5-hexylthiophene-2-carbaldehyde stems from the reactivity of its aldehyde group and its role as a monomer for advanced materials.
Key Reactions
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Oxidation: The aldehyde can be readily oxidized to the corresponding 5-hexylthiophene-2-carboxylic acid using standard oxidizing agents like silver nitrate in a basic solution.[14] This derivative is also a valuable monomer.
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Condensation Reactions: It undergoes typical aldehyde reactions, such as Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensations, to extend conjugation and form more complex molecular structures.
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Reductive Amination: The aldehyde can be converted to various amines, providing a handle for attaching other functional moieties.
Primary Application: Monomer for Organic Semiconductors
The primary application for this compound is as a building block for π-conjugated polymers, most notably derivatives of Poly(3-hexylthiophene) (P3HT) . While P3HT is typically synthesized from 2-bromo-3-hexylthiophene, this aldehyde serves as a crucial intermediate for creating functionalized thiophene monomers. For instance, it can be converted into a di-halogenated monomer suitable for cross-coupling polymerizations like Suzuki, Stille, or Grignard Metathesis (GRIM) polymerizations.[15][16]
These polymers are the active semiconducting layer in various organic electronic devices:
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Organic Field-Effect Transistors (OFETs): Polymers derived from this monomer can exhibit high charge carrier mobilities.[17][18]
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Organic Solar Cells (OSCs): The tunable electronic properties of these thiophene-based polymers make them effective donor materials in bulk heterojunction solar cells.[18]
The aldehyde group itself can be carried through polymerization if protected, or it can be used to synthesize specific end-capping agents to control polymer properties.[19][20]
Caption: Role as a synthon for conjugated polymers.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed.
-
Hazard Identification:
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Handling:
-
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[20]
-
Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.
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References
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A visual representation of the two-step reaction scheme.
